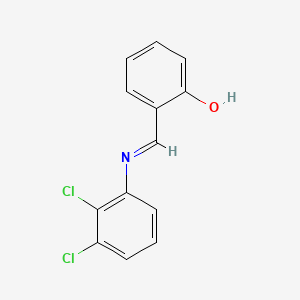

alpha-(2,3-Dichlorophenylimino)-ortho-cresol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol: is a chemical compound characterized by the presence of dichlorophenyl and ortho-cresol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2,3-Dichlorophenylimino)-ortho-cresol typically involves the reaction of 2,3-dichloroaniline with ortho-cresol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imino linkage between the two components. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Alpha-(2,3-Dichlorophenylimino)-ortho-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and dichlorodicyanoquinone (DDQ).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the dichlorophenyl group under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly targeting specific receptors or enzymes.

Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-(2,3-Dichlorophenylimino)-ortho-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

2,3-Dichlorophenylhydrazine: Shares the dichlorophenyl group but differs in the functional group attached.

Ortho-cresol derivatives: Compounds with similar cresol structures but different substituents.

Uniqueness: Alpha-(2,3-Dichlorophenylimino)-ortho-cresol is unique due to its specific combination of dichlorophenyl and ortho-cresol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a dichlorophenyl imine functional group. Its molecular formula includes two chlorine atoms, one nitrogen atom, and one oxygen atom. The planar configuration of this compound is stabilized by intramolecular hydrogen bonding, which contributes to its biological activity. The compound exists predominantly in a phenolic tautomeric form, which is crucial for its reactivity and interaction with biological targets.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as E. coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties. It has been shown to scavenge free radicals effectively, which may help in mitigating oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further supports its potential as an antioxidant agent .

Molecular Docking Studies

Molecular docking analyses have highlighted the compound's interactions with various biological macromolecules. Notably, it has shown promising binding affinities with proteins involved in viral replication and metabolic pathways. These interactions suggest potential therapeutic applications in antiviral drug development.

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against a panel of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus. -

Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was compared with standard antioxidants like butylated hydroxytoluene (BHT). Using the DPPH radical scavenging assay, the IC50 value for this compound was found to be 0.191 mM, showcasing its potential as a natural antioxidant .

The biological activities of this compound can be attributed to several mechanisms:

- Disruption of Cell Membranes : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Radical Scavenging : Its phenolic structure enables effective scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

- Enzyme Inhibition : Molecular docking studies indicate that this compound can inhibit key enzymes involved in metabolic pathways and viral replication.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Effective | Moderate | -8.5 |

| Alpha-(M-Tolylimino)-ortho-cresol | Moderate | Low | -7.8 |

| 4-Chloro-2-methylphenyl imine | Low | Moderate | -7.5 |

Properties

CAS No. |

96460-07-0 |

|---|---|

Molecular Formula |

C13H9Cl2NO |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2-[(2,3-dichlorophenyl)iminomethyl]phenol |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(13(10)15)16-8-9-4-1-2-7-12(9)17/h1-8,17H |

InChI Key |

IOZIARNNNFGVFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C(=CC=C2)Cl)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.